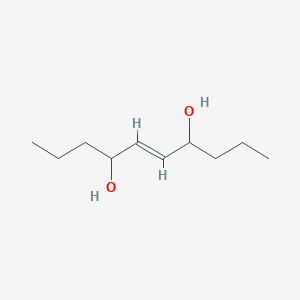
2,3,6,7,10,11-Hexaphenyltriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7,10,11-Hexaphenyltriphenylene is an aromatic hydrocarbon derivative with the molecular formula C54H36. This compound is known for its unique structural properties, which include a triphenylene core substituted with six phenyl groups. It is often used in organic electronics and materials science due to its stability and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
2,3,6,7,10,11-Hexaphenyltriphenylene can be synthesized through various methods. One common approach involves the cyclotrimerization of diphenylacetylene in the presence of a catalyst. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the triphenylene core .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclotrimerization reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
2,3,6,7,10,11-Hexaphenyltriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Friedel-Crafts acylation or alkylation reactions are typical, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted triphenylenes, quinones, and hydrogenated derivatives .
科学研究应用
2,3,6,7,10,11-Hexaphenyltriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
作用机制
The mechanism by which 2,3,6,7,10,11-Hexaphenyltriphenylene exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, by fitting into hydrophobic pockets and altering their activity. Its planar structure allows for π-π stacking interactions, which are crucial in many biological and material science applications .
相似化合物的比较
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and applications.
2,3,6,7,10,11-Hexaiminotriphenylene:
Uniqueness
2,3,6,7,10,11-Hexaphenyltriphenylene is unique due to its high stability and electronic properties, making it particularly valuable in organic electronics. Its ability to undergo various chemical modifications also makes it a versatile building block in synthetic chemistry .
属性
IUPAC Name |
2,3,6,7,10,11-hexakis-phenyltriphenylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOJEDGRFCGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732978 |
Source


|
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836671-27-3 |
Source


|
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
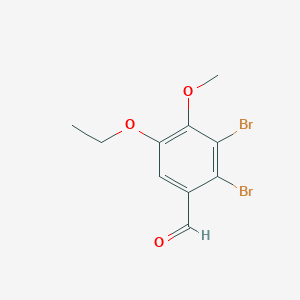
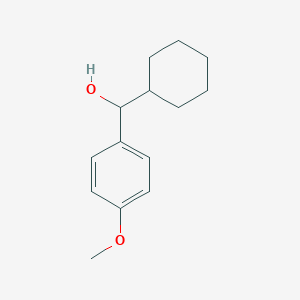

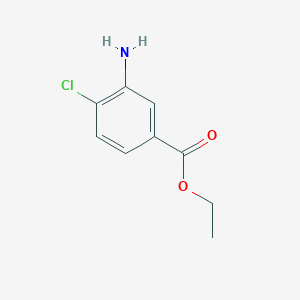
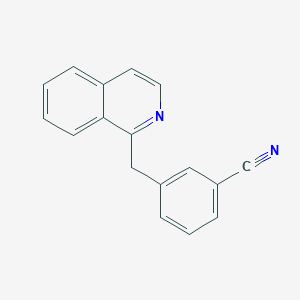
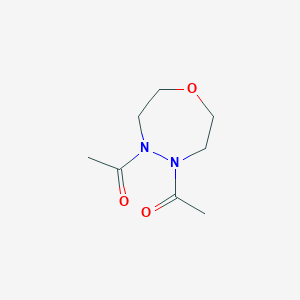
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3287029.png)
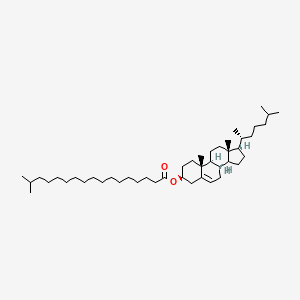
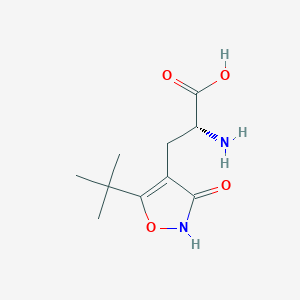
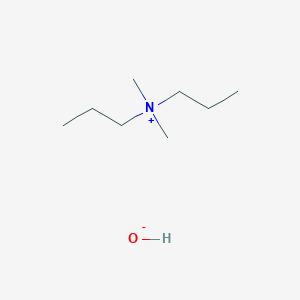
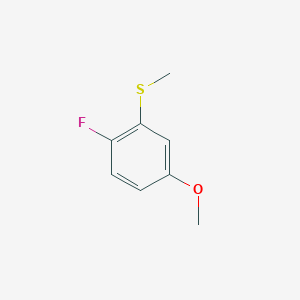
![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)
